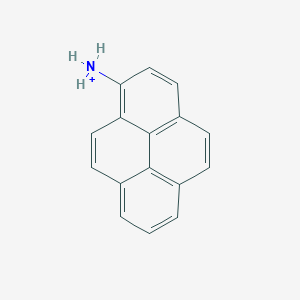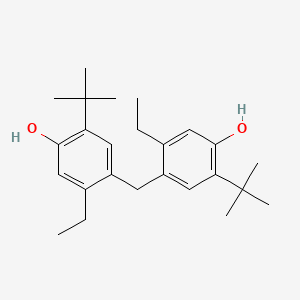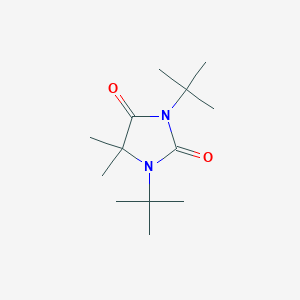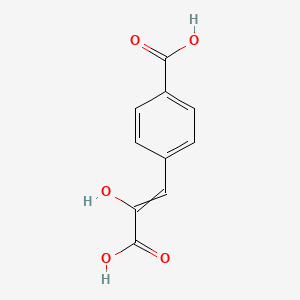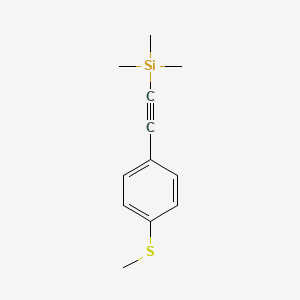![molecular formula C17H19N3O B14282451 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide CAS No. 137100-12-0](/img/structure/B14282451.png)
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H18N2O, and it has a molecular weight of 254.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N-propylbenzamide under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also interacts with proteins, inhibiting their function. The diazenyl group plays a crucial role in these interactions, facilitating the binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 4-[(E)-(4-Butylphenyl)diazenyl]phenol
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
Uniqueness
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide stands out due to its specific structural features, such as the propyl group attached to the benzamide moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
137100-12-0 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]-N-propylbenzamide |
InChI |
InChI=1S/C17H19N3O/c1-3-12-18-17(21)14-6-10-16(11-7-14)20-19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,21) |
InChI Key |
AZOLRRGFJBDMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
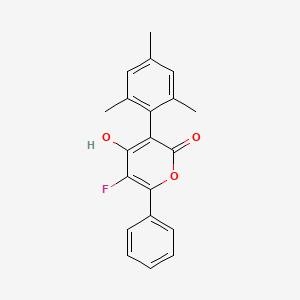
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
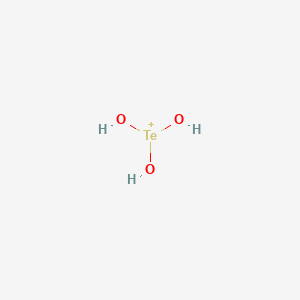
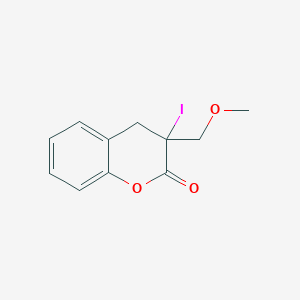
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
